5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile
Descripción
Propiedades
IUPAC Name |
5-amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)10-1-4-12(5-2-10)20-13-6-3-11(19)7-9(13)8-18/h1-7H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKBWFNHKLJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of the trifluoromethyl group, along with an amino and a phenoxy group, enhances its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H10F3N2O, with a molecular weight of 278.23 g/mol. The structure includes:
- Amino Group (-NH2) : Contributes to the compound's reactivity and potential for forming hydrogen bonds.
- Trifluoromethyl Group (-CF3) : Enhances lipophilicity and metabolic stability.
- Phenoxy Group (-O-Ph) : Provides structural rigidity and influences biological interactions.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Amino Group | -NH2, increases reactivity |
| Trifluoromethyl | -CF3, enhances lipophilicity |
| Phenoxy Group | -O-Ph, contributes to structural integrity |
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-cancer properties and potential as an enzyme inhibitor. The trifluoromethyl group is known to enhance the pharmacological profile of compounds.
Case Studies
-
Anti-Cancer Activity :
- In vitro studies have shown that compounds containing trifluoromethyl groups can inhibit the growth of cancer cells. For instance, derivatives of this compound have demonstrated significant cytotoxic effects on breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Enzyme Inhibition :
Table 2: Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-Cancer | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits enzymes linked to cancer progression |
The mechanism through which this compound exerts its biological effects involves:
- Interaction with Cellular Targets : The compound's amino group facilitates hydrogen bonding with active sites on target proteins.
- Influence of Trifluoromethyl Group : This group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:
- Formation of the Phenoxy Linkage : Utilizing aryl halides and resorcinol under specific conditions.
- Introduction of Trifluoromethyl Group : Employing reagents like trifluoromethylsilane or sodium trifluoroacetate.
Table 3: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Phenoxy Formation | Nucleophilic substitution | Aryl halide, resorcinol |
| Trifluoromethyl Addition | Electrophilic substitution | Trifluoromethylsilane |
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The following compounds share structural similarities with 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile, differing primarily in substituent positions, functional groups, or aromatic systems:
Key Differences and Implications
Phenoxy vs. The absence of the phenoxy group in 4-Amino-2-(trifluoromethyl)benzonitrile results in a lower molecular weight (186.14 vs. 290.23) and higher melting point (141–145°C), suggesting greater crystallinity .
Pyridyl vs. Phenyl Systems: 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile replaces the phenoxy group with a pyridyl ring, altering electronic properties and bioavailability. Its lower melting point (123–124°C) may reflect reduced symmetry .
Fluorine vs. Trifluoromethyl: 5-Amino-2-fluorobenzonitrile lacks the trifluoromethyl group, reducing steric bulk and lipophilicity. This simplification may enhance solubility but limit target binding specificity .
Métodos De Preparación
Starting Material
- m-Trifluoromethyl fluorobenzene is used as the main raw material due to its availability and suitable reactivity.
Step 1: Positioning Bromination
- Reactants: m-Trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid (vitriol oil), and dibromohydantoin (C5H6Br2N2O2).
- Conditions: The mixture is stirred and refluxed, with dibromohydantoin added in batches over 5–7 hours.
- Purpose: Selective bromination at the 4-position to yield 4-bromo-2-(trifluoromethyl)fluorobenzene.
- Molar ratios and quantities:
- Dibromohydantoin to m-trifluoromethyl fluorobenzene: 0.6:1
- Glacial acetic acid: 4–5 liters per kg of m-trifluoromethyl fluorobenzene
- Sulfuric acid to m-trifluoromethyl fluorobenzene weight ratio: 5–20:100
- Outcome: Product purity >98%, yield approximately 90% in this step.
Step 2: Cyano Group Displacement
- Reactants: Quinoline, cuprous cyanide (CuCN), and the brominated intermediate from Step 1.
- Conditions: Stirring and refluxing for about 20 hours with slow addition of reagents.
- Purpose: Substitution of bromine with a cyano group to form 4-fluoro-2-(trifluoromethyl)benzonitrile.
- Molar ratios and quantities:
- Cuprous cyanide to brominated intermediate: 1–1.1:1
- Quinoline: 3–5 liters per kg of brominated intermediate
- Outcome: Product isolated by steam distillation, yield around 80%.
Step 3: Aminolysis Substitution
- Reactants: The nitrile intermediate from Step 2, ethanol as solvent, and liquefied ammonia.
- Conditions: Reaction at 120 °C for 8 hours under sealed conditions.
- Purpose: Replacement of fluorine atom with an amino group to yield 4-amino-2-(trifluoromethyl)benzonitrile.
- Molar ratios and quantities:
- Liquefied ammonia to nitrile intermediate: 1.5:1
- Ethanol: 3–5 liters per kg of nitrile intermediate
- Toluene used for refining: 4–8 liters per kg of crude product
- Outcome: Crude product refined by toluene washing, final purity >99%, overall yield 73–75%.
Summary Table of Preparation Parameters
| Step | Reactants/Conditions | Molar/Weight Ratios | Reaction Time | Temperature | Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|
| 1. Positioning Bromination | m-Trifluoromethyl fluorobenzene, dibromohydantoin, glacial acetic acid, sulfuric acid | Dibromohydantoin : substrate = 0.6:1; Acetic acid 4–5 L/kg; Sulfuric acid 5–20:100 (wt/wt) | 5–7 hours | Reflux | ~90 | >98 |
| 2. Cyano Displacement | Brominated intermediate, cuprous cyanide, quinoline | CuCN : substrate = 1–1.1:1; Quinoline 3–5 L/kg | ~20 hours | Reflux | ~80 | Not specified |
| 3. Aminolysis | Nitrile intermediate, liquefied ammonia, ethanol, toluene (refining) | NH3 : substrate = 1.5:1; Ethanol 3–5 L/kg; Toluene 4–8 L/kg (for refining) | 8 hours | 120 °C | ~73–75 (overall) | >99 |
Research Findings and Advantages of the Method
- Raw materials are commercially available and inexpensive, facilitating scalability.
- The process is concise , involving only three main steps, which reduces complexity and production time.
- The method uses less strong acid and cuprous cyanide compared to traditional methods, improving safety and environmental impact.
- The overall yield of 73–75% is high for multi-step aromatic substitutions.
- The final product purity exceeds 99% , suitable for pharmaceutical intermediate standards.
- The process produces minimal harmful emissions , simplifying waste treatment.
- The reaction conditions (e.g., reflux, 120 °C for aminolysis) are manageable with standard industrial equipment.
- The process has been demonstrated at scale (hundreds of kilograms), indicating industrial applicability and cost-effectiveness.
Adaptation to 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile
While the above method focuses on 4-amino-2-trifluoromethyl benzonitrile, the phenoxy-substituted analog would require an additional step to introduce the phenoxy group. This typically involves:
- Nucleophilic aromatic substitution of a suitable halogenated benzonitrile intermediate with 4-(trifluoromethyl)phenol under basic or copper-catalyzed conditions.
- Alternatively, Ullmann ether synthesis or other coupling methods can be employed to form the aryl ether bond.
Q & A
Q. What are the established synthetic routes for 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Nitration or halogenation of precursor aromatic rings to introduce functional groups.
- Step 2 : Nucleophilic aromatic substitution (SNAr) to attach the phenoxy group.
- Step 3 : Reduction of nitro groups to amino groups using catalysts like palladium on carbon (Pd/C) or iron in acidic media.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvents like ethanol/water) ensures >95% purity. Purity validation via HPLC or NMR is critical .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation : H/C NMR (to verify amino, nitrile, and trifluoromethyl groups) and FT-IR (absorption bands for -CN ~2220 cm).
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (mp: 141–145°C observed in analogs) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 186.14 g/mol for analogs) .
Advanced Research Questions
Q. How do the trifluoromethyl and amino groups influence biological activity and target binding?
- Trifluoromethyl Group : Enhances lipophilicity (logP optimization) and metabolic stability, improving membrane permeability.
- Amino Group : Facilitates hydrogen bonding with enzyme active sites (e.g., kinases or proteases).
Methodology : Molecular docking studies (AutoDock, Schrödinger) and surface plasmon resonance (SPR) can quantify binding affinities to targets like redox-sensitive enzymes .
Q. How does this compound compare structurally and functionally to analogs like 2-Nitro-5-(trifluoromethyl)benzonitrile?
| Compound | Key Features | Functional Impact |
|---|---|---|
| Target Compound | Amino group at position 5, phenoxy linker | Enhanced hydrogen bonding and solubility vs. nitro analogs |
| 2-Nitro-5-(trifluoromethyl)benzonitrile | Nitro group at position 2 | Higher electrophilicity, potential genotoxicity |
| Experimental Design : Compare IC values in enzyme inhibition assays and logD measurements to evaluate pharmacokinetic differences . |
Q. How should researchers address contradictions in reported solubility data across solvents?
- Issue : Discrepancies in DMSO vs. aqueous solubility due to hydrogen bonding capacity.
- Resolution : Use standardized shake-flask method (OECD Guideline 105) with UV-Vis quantification. For example, pre-saturate DMSO with water to mimic physiological conditions .
Q. What strategies mitigate thermal or photolytic degradation during storage?
Q. Are stereochemical considerations relevant in synthesis intermediates?
While the target compound lacks chiral centers, intermediates (e.g., halogenated precursors) may require enantiomeric resolution. Use chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., BINAP ligands) to isolate desired stereoisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
